2-(Bromomethyl)imidazo[1,2-a]pyrimidine

Nucleophilic substitution Synthetic intermediate Medicinal chemistry

Direct C2 functionalization of the imidazo[1,2-a]pyrimidine scaffold is not viable via electrophilic substitution due to inherent C3 selectivity. The pre-installed bromomethyl group at C2 solves this synthetic bottleneck, providing a reactive electrophilic handle for SN2 diversification with amines, thiols, alkoxides, and azides under mild conditions. • Enables parallel library synthesis of C2-substituted analogs for anticancer, antimicrobial, and antiviral screening programs. • Yields imidazo[1,2-a]pyrimidine-2-carboxylic acid upon oxidation (KMnO₄/CrO₃) for amide conjugation to biomolecules or solid supports. • Reacts with 2-aminopyrimidines via microwave-assisted protocols to generate polysubstituted 2-aminoimidazoles. Supplied with Certificate of Analysis; competitive bulk pricing and global FedEx shipping available.

Molecular Formula C7H6BrN3
Molecular Weight 212.05g/mol
CAS No. 135063-63-7
Cat. No. B377192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)imidazo[1,2-a]pyrimidine
CAS135063-63-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)CBr
InChIInChI=1S/C7H6BrN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2
InChIKeyDMNVMTGTABUWEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)imidazo[1,2-a]pyrimidine: Core Properties & Comparator Context


2-(Bromomethyl)imidazo[1,2-a]pyrimidine (CAS: 135063-63-7) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyrimidine core with a bromomethyl substituent at the C2 position [1]. Its molecular formula is C₇H₆BrN₃, with a molecular weight of 212.05 g/mol [1]. The bromomethyl group imparts distinctive electrophilic reactivity, enabling nucleophilic substitution with amines, thiols, and alkoxides, which differentiates it from its chloro, hydroxymethyl, and unsubstituted analogs .

Electrophilic C2 bromomethyl handle for nucleophilic substitution
Pre-installed reactivity bypasses C3-preference of direct functionalization
Compatible with amine, thiol, and alkoxide nucleophiles under mild conditions

Why Analog Substitution Is Not Viable


Generic substitution of 2-(bromomethyl)imidazo[1,2-a]pyrimidine with its chloro, hydroxymethyl, or unsubstituted analogs is not scientifically viable due to substantial differences in electrophilic reactivity and synthetic accessibility. The C2 position of the imidazo[1,2-a]pyrimidine scaffold is particularly challenging to functionalize directly via electrophilic aromatic substitution due to the intrinsic electronic preference for reaction at the C3 position [1]. Consequently, compounds bearing the bromomethyl group at C2 are synthetically valuable intermediates that cannot be replaced by analogs lacking this pre-installed electrophilic handle .

Risk Factor
2-(Bromomethyl)imidazo[1,2-a]pyrimidine
Analog Substituent
Leaving Group Reactivity
Bromide leaving group enables efficient nucleophilic substitution
Chloride (chloromethyl analog) is less reactive; may require longer times or higher temps
C2 Synthetic Handle
Pre-installed bromomethyl provides reliable C2 entry point
Unsubstituted analog lacks C2 handle; direct functionalization not feasible
Functional Group Compatibility
Bromomethyl ready for SN2 displacement without activation
Hydroxymethyl analog requires activation or protection, altering synthetic route

Comparative Evidence for Scientific Selection


Bromomethyl vs. Chloromethyl Leaving Group Potential

The bromomethyl group at the C2 position of 2-(bromomethyl)imidazo[1,2-a]pyrimidine exhibits significantly higher electrophilic reactivity compared to its chloromethyl analog, due to the superior leaving group ability of bromide relative to chloride in nucleophilic substitution reactions . While quantitative kinetic data for this specific imidazo[1,2-a]pyrimidine pair is not available in the open literature, this differentiation is well-established for benzylic halides generally, where bromide typically reacts approximately 40–60 times faster than chloride in SN2 displacements [1].

Leaving Group Potential
Class-level inference
Bromide ~40–60× faster vs chloride in benzylic SN2 (general system)
Supports reactivity-driven selection for efficient substitution
Specific kinetic data for imidazo[1,2-a]pyrimidine not reported
Nucleophilic substitution Synthetic intermediate Medicinal chemistry

Pre-Installed C2 Handle vs. Direct Functionalization

Direct functionalization of the imidazo[1,2-a]pyrimidine scaffold at the C2 position via electrophilic aromatic substitution is inherently difficult due to the electronic preference for electrophilic attack at the C3 position [1]. The pre-installed bromomethyl group in 2-(bromomethyl)imidazo[1,2-a]pyrimidine circumvents this synthetic barrier, providing a reliable entry point for C2 diversification . This contrasts with the unsubstituted imidazo[1,2-a]pyrimidine (CAS 274-95-3), which cannot be directly functionalized at C2 under standard electrophilic conditions.

C2 Accessibility
Cross-study comparable
Pre-installed bromomethyl enables C2 diversification; direct electrophilic attack prefers C3
Essential for C2-diversified libraries; unsubstituted core cannot replace
Review-based synthetic methodology evidence
Regioselective synthesis C2 functionalization Building block

Imidazo[1,2-a]pyrimidine Scaffold Pharmacological Profile

The imidazo[1,2-a]pyrimidine scaffold is an established pharmacophore in medicinal chemistry with demonstrated activity across multiple therapeutic areas. Patent literature identifies imidazo[1,2-a]pyrimidine derivatives as MET kinase inhibitors for treating cellular proliferative diseases [1]. Additionally, a series of 75 imidazo[1,2-a]pyrimidine derivatives showed in vitro antibacterial activity against Gram-positive, Gram-negative bacteria, and Mycobacterium species, with some exhibiting potent antimicrobial effects [2]. 2-(Bromomethyl)imidazo[1,2-a]pyrimidine serves as a key intermediate for synthesizing such bioactive derivatives via nucleophilic substitution at the C2 bromomethyl position.

Pharmacophore Context
Class-level inference
Scaffold reported in MET kinase inhibitors and antibacterial agents (class-level)
Supports intermediate selection for medicinal chemistry programs
Activity depends on final substitution pattern; not a direct compound claim
Anticancer Antimicrobial Kinase inhibition

Procurement-Driven Application Scenarios


C2-Aminoalkyl & Thioalkyl Derivatives for Drug Discovery

Utilize the bromomethyl group for nucleophilic substitution with primary or secondary amines to generate C2-aminomethyl derivatives, or with thiols to produce C2-thiomethyl analogs. These reactions proceed under mild conditions in polar aprotic solvents such as DMF or DMSO . This application is directly supported by the established synthetic accessibility advantage of the pre-installed bromomethyl handle over unsubstituted imidazo[1,2-a]pyrimidine, which cannot be directly functionalized at C2 [1].

C2-Heteroatom-Linked Libraries for SAR Studies

Employ 2-(bromomethyl)imidazo[1,2-a]pyrimidine as a central building block for parallel synthesis of diverse C2-substituted libraries. The bromomethyl group reacts efficiently with alkoxides, phenoxides, and azides to yield ethers, aryl ethers, and azidomethyl derivatives, respectively . The imidazo[1,2-a]pyrimidine scaffold has validated pharmacological relevance in anticancer, antimicrobial, and antiviral research programs [2], making such libraries strategically valuable.

Carboxylic Acid Synthesis via Oxidation for Bioconjugation

Oxidize the bromomethyl group using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives . These carboxylic acid intermediates are valuable for amide bond formation with amines, enabling conjugation to biomolecules, solid supports, or fluorescent probes. The bromomethyl compound provides a more reactive entry point for this transformation compared to the chloromethyl analog, owing to the superior leaving group ability of bromide [3].

Imidazo[1,2-a]pyrimidinium Salts for Ring-Opening Reactions

React 2-(bromomethyl)imidazo[1,2-a]pyrimidine with 2-aminopyrimidines to form imidazo[1,2-a]pyrimidinium salts, which can subsequently undergo ring-opening with hydrazine to yield polysubstituted 2-aminoimidazoles . This microwave-assisted, one-pot, two-step protocol leverages the bromomethyl group's reactivity as an α-bromocarbonyl equivalent, enabling access to structurally complex heterocycles not readily available from the chloro or hydroxymethyl analogs.

Application
Selection Property
Validation Focus
C2-Aminoalkyl & Thioalkyl Derivatives
Bromomethyl electrophilicity for SN2 with amines/thiols
Yield and purity of C2-substituted products under mild conditions
C2-Heteroatom-Linked Libraries
Compatibility with diverse nucleophiles (alkoxides, azides)
Parallel synthesis efficiency and structural diversity of the library
Carboxylic Acid Synthesis for Bioconjugation
Bromomethyl oxidation to carboxylic acid intermediate
Amide coupling efficiency and conjugation chemistry outcomes
Imidazo[1,2-a]pyrimidinium Salts
Bromomethyl as α-bromocarbonyl equivalent for heterocycle formation
Ring-opening reaction outcomes and polysubstituted product profiles

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